Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-formylpyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLHMBABZKJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407861 | |
| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161282-57-1 | |
| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161282-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reagents and Conditions
The reaction employs pyrrole-2-carboxaldehyde as the starting material, Boc anhydride [(Boc)₂O] as the protecting agent, and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Acetonitrile serves as the solvent, facilitating rapid mixing and maintaining reaction homogeneity. Key parameters include:
| Parameter | Specification |
|---|---|
| Molar ratio (aldehyde:Boc₂O) | 1:1.2 |
| Catalyst loading (DMAP) | 10 mol% |
| Solvent | Acetonitrile |
| Temperature | Room temperature (25°C) |
| Reaction time | 2 hours |
| Purification | Column chromatography (hexane:EtOAc = 99:1) |
This combination ensures efficient N-protection while minimizing side reactions such as aldehyde oxidation or pyrrole polymerization.
Procedural Details
In a typical procedure, pyrrole-2-carboxaldehyde (5.25 mmol) and DMAP (0.52 mmol) are dissolved in acetonitrile (5 mL). Boc anhydride (6.30 mmol) is added dropwise under inert atmosphere, and the mixture is stirred for 2 hours at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is quenched with water, extracted with ethyl acetate, and concentrated. The crude product is purified via silica gel chromatography to yield a pale yellow oil.
Reaction Mechanism and Catalysis
The Boc protection mechanism proceeds through a nucleophilic acyl substitution. DMAP deprotonates the pyrrole nitrogen, enhancing its nucleophilicity and enabling attack on the electrophilic carbonyl carbon of Boc anhydride. This step forms a tetrahedral intermediate, which collapses to release tert-butyl carbonate and generate the protected pyrrole.
The choice of DMAP is critical: its strong base character and ability to stabilize transition states through hydrogen bonding accelerate the reaction without requiring elevated temperatures. Acetonitrile’s moderate polarity balances solubility of reactants and byproducts, preventing viscosity issues common in polar aprotic solvents like DMF.
Optimization and Scalability
Catalyst and Solvent Screening
Alternative catalysts such as pyridine or triethylamine were explored in preliminary studies but resulted in lower yields (<70%) due to weaker base strength. Similarly, solvents like dichloromethane or THF prolonged reaction times (>6 hours) without improving efficiency.
Scalability for Industrial Applications
The protocol’s scalability was demonstrated on a 50-gram scale, maintaining a 90% yield with minor adjustments to stirring rate and cooling during workup. Large-scale runs utilize centrifugal partition chromatography for purification, reducing silica gel consumption by 40%.
Comparative Analysis with Related N-Protection Methods
The Boc strategy offers distinct advantages over alternative protecting groups:
| Protecting Group | Reagent | Yield (%) | Stability | Deprotection Conditions |
|---|---|---|---|---|
| Boc | Boc anhydride | 92 | High | Mild acid (TFA) |
| Benzyl | Benzyl bromide | 85 | Moderate | H₂/Pd-C |
| Tosyl | Tosyl chloride | 78 | Low | Strong base (NaOH) |
Boc protection outperforms benzyl and tosyl groups in yield and stability, making it preferable for multistep syntheses. However, benzyl protection remains useful for acid-sensitive substrates .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Tert-butyl 2-carboxyl-1H-pyrrole-1-carboxylate.
Reduction: Tert-butyl 2-hydroxymethyl-1H-pyrrole-1-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are essential in organic synthesis and medicinal chemistry. Its unique structure allows for various chemical transformations, making it a valuable building block in synthetic routes.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various pathogens.
- Anticancer Activity: Investigations into its effects on cancer cell lines have demonstrated its ability to modulate pathways involved in cell proliferation and apoptosis.
Case Study Example:
In a study examining the effects of pyrrole derivatives on cancer cells, this compound was shown to inhibit specific enzymes linked to tumor growth, suggesting its potential as a therapeutic agent in oncology.
Medicine
The compound is explored for its role as a therapeutic agent . Its structural features allow it to interact with biological targets effectively:
- Pharmaceutical Development: It is being investigated as a precursor for new drugs targeting various diseases, including cancer and infections.
Case Study Example:
Research published in medicinal chemistry journals highlights the synthesis of novel derivatives based on this compound that exhibit promising activity against resistant bacterial strains.
Industry
In industrial applications, this compound is utilized in the development of materials with specific electronic or optical properties. Its unique functional groups allow it to be incorporated into polymers and other materials for advanced applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate involves its reactivity with various chemical reagents and biological molecules. The formyl group and the pyrrole ring play crucial roles in its interactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrole Core
Compound A : tert-Butyl 2-borono-1H-pyrrole-1-carboxylate
- CAS: Not explicitly listed (see ).
- Structure : Boronic acid (-B(OH)₂) replaces the formyl group.
- Key Differences :
Compound B : tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate
- CAS : 114604-96-5 .
- Structure : Methyl (-CH₃) replaces the formyl group.
- Key Differences: Reactivity: Lacks electrophilic formyl site, limiting participation in condensation reactions. Stability: Less prone to oxidation compared to the formyl analog. Applications: Used as a sterically protected building block in non-polar synthetic pathways.
Compound C : Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- CAS: Not explicitly listed (see ).
- Structure : Two Boc groups and methyl substituents at 3,5-positions.
- Key Differences :
Extended Aromatic Systems
Compound D : tert-Butyl 2-formyl-1H-indole-1-carboxylate
Fused and Saturated Ring Systems
Compound E : cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Comparative Data Table
Biological Activity
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 141293-14-3
- Molecular Weight : 197.22 g/mol
The compound features a pyrrole ring substituted with a tert-butyl group and a formyl group, which contribute to its reactivity and biological interactions.
This compound exhibits various mechanisms of action that can influence cellular processes:
- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it may inhibit enzymes related to cancer cell proliferation, which is crucial for developing anticancer therapies .
- Cell Signaling Modulation : The compound can modulate signaling pathways that regulate cell growth and apoptosis. This modulation is significant in cancer treatment, where controlling cell death pathways is essential .
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in the development of new antibiotics.
Anticancer Activity
Several studies have highlighted the compound's potential anticancer properties:
- In Vitro Studies : In laboratory settings, it has shown efficacy in inhibiting the growth of cancer cell lines. For instance, it has been tested against human cancer cell lines with promising results in reducing cell viability and inducing apoptosis .
- Mechanistic Insights : The compound's ability to induce apoptosis may be linked to its interaction with specific proteins involved in the apoptotic pathway, such as Bcl-2 family proteins .
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing tert-butyl 2-formyl-1H-pyrrole-1-carboxylate?
- Methodological Answer : The compound is synthesized via directed lithiation-borylation. Under an inert argon atmosphere, lithium diisopropylamide (LDA) deprotonates tert-butyl 1H-pyrrole-1-carboxylate at −78°C, followed by reaction with trimethyl borate. After aqueous workup, the product is crystallized from hexanes and further purified via recrystallization in ethyl acetate/hexane .
- Key Parameters : Reaction temperature (−78°C), solvent (dry THF), and stoichiometry (1:3 ratio of substrate to trimethyl borate).
Q. How is the compound characterized spectroscopically?
- Methodological Answer : NMR and NMR are standard for structural confirmation. For example, the aldehyde proton appears as a singlet at δ ~9.8–10.0 ppm, while the tert-butyl group resonates as a singlet at δ ~1.4–1.5 ppm. IR spectroscopy confirms the carbonyl stretch (C=O) at ~1700–1750 cm .
- Validation : Cross-referencing with X-ray crystallography data ensures accuracy in peak assignments .
Q. What purification techniques are recommended for this compound?
- Methodological Answer : Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 10–30% ethyl acetate) effectively removes unreacted starting materials. For high-purity single crystals, slow evaporation from ethyl acetate/hexane mixtures at 20–25°C is optimal .
Advanced Research Questions
Q. How does the Boc-protecting group influence reactivity in annulation reactions?
- Methodological Answer : The Boc group stabilizes the pyrrole nitrogen, preventing unwanted side reactions (e.g., oxidation or dimerization) while enabling regioselective functionalization. For example, in NHC-catalyzed [6+2] annulations, the aldehyde moiety reacts with trifluoromethyl ketones to form bicyclic intermediates. The Boc group is later cleaved under acidic conditions (e.g., TFA/DCM) .
- Case Study : Substituting Boc with other protecting groups (e.g., Fmoc) alters reaction kinetics and selectivity, as observed in competing pathways .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is critical for resolving stereochemical ambiguities. For example, tert-butyl 2-borono-1H-pyrrole-1-carboxylate was refined to an R factor of 0.042 using SHELXL, confirming the planar geometry of the boronate group .
- Best Practices : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts .
Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura couplings require precise control of ligand-to-metal ratios. For example, using Pd(PPh) (5 mol%) with KCO as a base in THF/HO (3:1) at 80°C achieves >85% yield for biaryl products. Microwave-assisted synthesis reduces reaction time from 12 h to 30 min .
- Troubleshooting : Low yields may result from boronate hydrolysis; anhydrous conditions and degassed solvents are essential .
Q. How do solvent polarity and temperature affect the compound’s stability?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) accelerate aldehyde oxidation, whereas nonpolar solvents (e.g., hexane) enhance stability. Long-term storage at −20°C in amber vials under argon minimizes degradation. Stability assays monitored via HPLC show <5% decomposition over 6 months under these conditions .
Q. What analytical methods resolve contradictions in reported physicochemical properties?
- Methodological Answer : Discrepancies in melting points or solubility can arise from polymorphic forms. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. For instance, two polymorphs of tert-butyl 2-borono-1H-pyrrole-1-carboxylate were identified with melting points differing by 15°C .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction atmosphere (argon vs. nitrogen), as trace moisture affects lithiation efficiency .
- Safety Protocols : Despite limited hazard data for this compound, general precautions for aldehydes (e.g., PPE, fume hood use) apply. Refer to GHS-compliant SDS for analogous compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
